ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, a piperazine ring, and an ethyl ester group. The triazolopyrimidine core is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activation of certain proteins, such as the epidermal growth factor receptor (egfr), protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have significant pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antitumor activities , suggesting that this compound may also have potential antitumor effects.
Action Environment
It’s worth noting that the activity of similar compounds can be significantly influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting 3-methoxyphenyl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to yield the triazolopyrimidine core.
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Introduction of the Piperazine Ring: : The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate (K2CO3), to introduce the piperazine ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile.
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Esterification: : The final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine (TEA), to yield the desired ethyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its triazolopyrimidine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
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Biological Research: : It is used as a tool compound to study various biological pathways and molecular targets, particularly those involving triazolopyrimidine derivatives .
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Pharmaceutical Development: : The compound is explored as a lead compound in the development of new drugs targeting specific diseases, such as cancer and infectious diseases .
Comparison with Similar Compounds
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can be compared with other triazolopyrimidine derivatives, such as:
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Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate: : Similar structure but with a different substituent on the phenyl ring, leading to different biological activities .
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Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester, affecting its pharmacokinetic properties .
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2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetic acid: : Similar structure but with a carboxylic acid group instead of an ester, influencing its solubility and reactivity .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNDIAHAYAMPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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